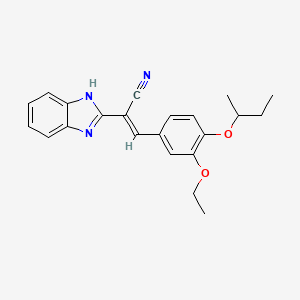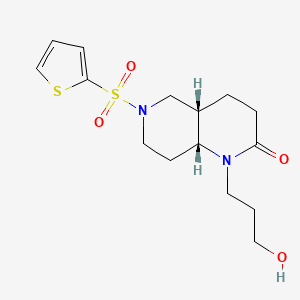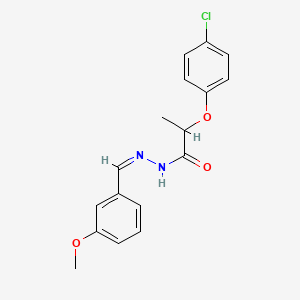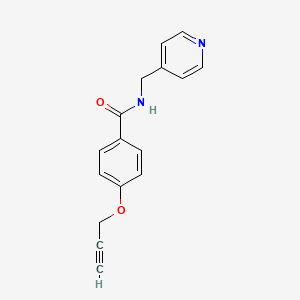![molecular formula C15H22N2O2 B5300858 2-(3-methylphenyl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5300858.png)
2-(3-methylphenyl)-N-[2-(4-morpholinyl)ethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-methylphenyl)-N-[2-(4-morpholinyl)ethyl]acetamide, also known as MMEA, is a chemical compound that belongs to the class of amides. MMEA has gained significant attention in recent years due to its potential applications in scientific research.
Mécanisme D'action
The exact mechanism of action of 2-(3-methylphenyl)-N-[2-(4-morpholinyl)ethyl]acetamide is not fully understood. However, it is believed to act on the GABAergic system, which is responsible for inhibiting the activity of neurons in the brain. 2-(3-methylphenyl)-N-[2-(4-morpholinyl)ethyl]acetamide may enhance the activity of GABAergic neurons, leading to its anxiolytic and sedative effects.
Biochemical and Physiological Effects:
2-(3-methylphenyl)-N-[2-(4-morpholinyl)ethyl]acetamide has been shown to have a range of biochemical and physiological effects. It has been reported to increase the levels of GABA in the brain, which may contribute to its anxiolytic and sedative effects. 2-(3-methylphenyl)-N-[2-(4-morpholinyl)ethyl]acetamide has also been shown to decrease the levels of glutamate, an excitatory neurotransmitter, in the brain. Additionally, 2-(3-methylphenyl)-N-[2-(4-morpholinyl)ethyl]acetamide has been reported to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-methylphenyl)-N-[2-(4-morpholinyl)ethyl]acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and its effects can be easily measured using standard laboratory techniques. However, 2-(3-methylphenyl)-N-[2-(4-morpholinyl)ethyl]acetamide also has some limitations. Its effects may vary depending on the animal model used, and its toxicity and potential side effects are not fully understood.
Orientations Futures
There are several future directions for research on 2-(3-methylphenyl)-N-[2-(4-morpholinyl)ethyl]acetamide. One area of interest is its potential use in the treatment of anxiety and mood disorders. Additionally, further studies are needed to understand the mechanism of action of 2-(3-methylphenyl)-N-[2-(4-morpholinyl)ethyl]acetamide and its potential side effects. Finally, the development of more potent and selective analogs of 2-(3-methylphenyl)-N-[2-(4-morpholinyl)ethyl]acetamide may lead to the discovery of new drugs for the treatment of neurological disorders.
Conclusion:
In conclusion, 2-(3-methylphenyl)-N-[2-(4-morpholinyl)ethyl]acetamide is a chemical compound that has gained significant attention for its potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 2-(3-methylphenyl)-N-[2-(4-morpholinyl)ethyl]acetamide may lead to the discovery of new drugs for the treatment of neurological disorders.
Méthodes De Synthèse
2-(3-methylphenyl)-N-[2-(4-morpholinyl)ethyl]acetamide can be synthesized through a multi-step process starting from 3-methylbenzoyl chloride and 4-morpholineethanol. The reaction involves the formation of an intermediate, which is then treated with acetic anhydride to obtain 2-(3-methylphenyl)-N-[2-(4-morpholinyl)ethyl]acetamide. The purity and yield of 2-(3-methylphenyl)-N-[2-(4-morpholinyl)ethyl]acetamide can be improved by using different purification techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
2-(3-methylphenyl)-N-[2-(4-morpholinyl)ethyl]acetamide has been extensively studied for its potential applications in scientific research. It has been shown to have anticonvulsant, anxiolytic, and sedative effects in animal models. 2-(3-methylphenyl)-N-[2-(4-morpholinyl)ethyl]acetamide has also been investigated for its potential use in the treatment of neuropathic pain and anxiety disorders.
Propriétés
IUPAC Name |
2-(3-methylphenyl)-N-(2-morpholin-4-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-13-3-2-4-14(11-13)12-15(18)16-5-6-17-7-9-19-10-8-17/h2-4,11H,5-10,12H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVMVPCSNJAGGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199798 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(3-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4S)-N-ethyl-4-(4-{1-methyl-1-[(2-methylbenzoyl)amino]ethyl}-1H-1,2,3-triazol-1-yl)-L-prolinamide hydrochloride](/img/structure/B5300788.png)
![7-acetyl-N-(1-ethylbutyl)-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5300796.png)
![N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-2-pyrrolidin-1-ylpropanamide](/img/structure/B5300815.png)
![N,N-diethyl-2-[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5300817.png)

![2,4-difluoro-3-methoxy-N-methyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]benzamide](/img/structure/B5300822.png)
![5-{[(4-methylpentyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5300823.png)
![4-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]thiomorpholine 1,1-dioxide](/img/structure/B5300830.png)

![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(5-methyl-1-benzofuran-2-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5300845.png)

![N-benzyl-2-({1-(3-methoxypropyl)-4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B5300865.png)